molecular formula C12H20N2O4 B7965173 tert-Butyl 2-oxo-3-oxa-1,8-diazaspiro[4.5]decane-8-carboxylate

tert-Butyl 2-oxo-3-oxa-1,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B7965173
M. Wt: 256.30 g/mol
InChI Key: FDSZQPNIMFIVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 2-oxo-3-oxa-1,8-diazaspiro[4.5]decane-8-carboxylate (CAS RN: 1785480-91-2 ) is a high-purity chemical building block supplied for research and development purposes. This compound features a spirocyclic architecture incorporating multiple functional groups, making it a valuable intermediate in organic synthesis and medicinal chemistry . It has a molecular formula of C12H20N2O4 and a molecular weight of 256.3 g/mol . As a protected spirocyclic scaffold, this compound is of significant interest for constructing complex molecules, particularly in pharmaceutical research for the development of new therapeutic agents. Its structure is related to other spirocyclic derivatives that have been utilized in discovery programs for potent and selective enzyme inhibitors . Proper handling procedures should be followed. The recommended storage condition is sealed in a dry environment at 2-8°C . This product is intended for laboratory research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 2-oxo-3-oxa-1,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-11(2,3)18-10(16)14-6-4-12(5-7-14)8-17-9(15)13-12/h4-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSZQPNIMFIVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)COC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Amine Precursors

The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as potassium carbonate. For example, in a related synthesis, Boc protection was achieved by reacting an amine intermediate with Boc anhydride in tetrahydrofuran (THF) and water at 25°C for 12 hours.

Reaction Conditions:

  • Reagent: Boc anhydride (1.1 equiv)

  • Base: K₂CO₃ (1.5 equiv)

  • Solvent: THF/H₂O (1:1)

  • Temperature: 25°C

  • Time: 12 hours

Proposed Synthetic Routes for tert-Butyl 2-Oxo-3-Oxa-1,8-Diazaspiro[4.5]Decane-8-Carboxylate

Route 1: Ring-Closing via Nucleophilic Substitution

This route draws parallels to the synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, where a tosyl-protected intermediate undergoes cyclization.

Step 1: Formation of Oxazolidinone Precursor

Ethyl malonate or a similar diester reacts with a primary amine to form a β-amino ester, which cyclizes to an oxazolidinone under acidic or basic conditions.

Step 2: Tosylation and Cyclization

The hydroxyl group of the oxazolidinone is tosylated using p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base. Subsequent treatment with cesium carbonate in acetonitrile at 90°C induces ring closure via nucleophilic substitution, forming the spirocyclic core.

Critical Parameters:

  • Tosylation: TsCl (2.1 equiv), TEA (2.0 equiv), DCM, 25°C, 12 hours.

  • Cyclization: Cs₂CO₃ (1.2 equiv), acetonitrile, reflux (90°C), 3 hours.

Step 3: Boc Protection

The free amine generated during cyclization is protected using Boc anhydride in DCM.

Route 2: Reductive Amination and Spirocyclization

This approach adapts methods from spirocyclic amine syntheses, leveraging reductive amination to form the diazaspiro system.

Step 1: Synthesis of Keto-Amine Intermediate

A diketone precursor reacts with a primary amine (e.g., ethylenediamine) under reductive conditions (e.g., NaBH₃CN) to form a secondary amine.

Step 2: Spirocyclization

Intramolecular cyclization is induced using a Lewis acid (e.g., ZnCl₂) or base (e.g., K₂CO₃) in a polar aprotic solvent.

Step 3: Boc Group Installation

The final amine is protected with Boc anhydride as described in Section 2.1.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Cyclization Efficiency: Higher temperatures (e.g., 90°C in acetonitrile) improve ring closure but risk decomposition.

  • Solvent Polarity: Polar solvents like acetonitrile enhance the solubility of ionic intermediates during cyclization.

Purification and Yield Considerations

  • Column Chromatography: Silica gel chromatography with gradients of ethyl acetate/petroleum ether is commonly used.

  • Yield Limitations: Multi-step sequences often result in moderate cumulative yields (e.g., 30–50% over 5–7 steps).

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Starting Materials Ethyl malonate, TsClDiketone, ethylenediamine
Key Step Tosylation/cyclizationReductive amination
Reaction Time 15–20 hours10–15 hours
Overall Yield ~40% (estimated)~35% (estimated)
Scalability Suitable for industrial scaleLimited by reductive amination conditions

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-oxo-3-oxa-1,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve specific temperatures and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various oxo and amine derivatives, which can be further utilized in different chemical syntheses and applications .

Scientific Research Applications

tert-Butyl 2-oxo-3-oxa-1,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxo-3-oxa-1,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations

a. Oxygen/Sulfur Substitution (Oxa vs. Thia)
  • This substitution may enhance membrane permeability but reduce aqueous solubility .
  • Example Data :

    Property Target Compound (Oxa) Thia Analogue
    Molecular Weight 256.3 272.4
    Solubility (Water) Low Very Low
b. Oxo Group Position
  • This variant has a molecular weight of 254.33 g/mol (C₁₃H₂₂N₂O₃) .
  • tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 268550-48-7): The 1-oxo derivative exhibits distinct conformational flexibility due to steric interactions between the oxo and tert-butyl groups .

Ring Size and Skeletal Modifications

  • However, the smaller ring may limit binding pocket compatibility in biological targets .
  • tert-Butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate (CAS: N/A): Introducing an additional nitrogen at position 4 creates a triaza system, enhancing hydrogen-bonding capacity for protease inhibition .

Functional Group Additions

  • tert-Butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 1375303-54-0): The fluorophenyl substituent increases lipophilicity (ClogP ≈ 2.5) and may improve blood-brain barrier penetration, making it suitable for CNS-targeted therapies .
  • tert-Butyl 1-(2,2,2-trifluoroacetyl)-1,8-diazaspiro[4.5]decane-8-carboxylate : The trifluoroacetyl group enhances electrophilicity, facilitating cross-coupling reactions in combinatorial chemistry .

Market Availability and Commercial Relevance

  • Suppliers: BLD Pharmatech, Aladdin Scientific, and Santa Cruz Biotechnology offer the target compound at $203/g (1 g scale) .
  • Demand : High for spirocyclic building blocks in drug discovery, with >50 analogues listed in commercial catalogs .

Biological Activity

tert-Butyl 2-oxo-3-oxa-1,8-diazaspiro[4.5]decane-8-carboxylate (CAS Number: 1785480-91-2) is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which is known to influence biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C12H20N2O4C_{12}H_{20}N_{2}O_{4}, with a molecular weight of approximately 256.30 g/mol. The compound features a complex spiro structure that may contribute to its biological effects.

PropertyValue
Molecular FormulaC₁₂H₂₀N₂O₄
Molecular Weight256.30 g/mol
CAS Number1785480-91-2
Purity97%
Melting Point175–176 °C

Inhibition of Type III Secretion System (T3SS)

A dissertation study highlighted the importance of screening compounds for their ability to inhibit the T3SS in pathogenic bacteria like Salmonella and E. coli. Although this compound was not directly tested in this context, the presence of diaza and oxa functionalities suggests potential inhibitory effects on protein secretion systems due to their role in enzyme inhibition pathways .

Cytotoxicity and Safety Profile

The cytotoxicity of new compounds is a critical consideration in drug development. Preliminary assessments suggest that compounds with similar structures can exhibit variable cytotoxic profiles depending on their concentration and exposure duration. The safety profile of this compound remains to be thoroughly evaluated through standardized cytotoxicity assays.

The proposed mechanisms of action for spirocyclic compounds typically involve:

  • Enzyme Inhibition : Many spiro compounds act as enzyme inhibitors, potentially affecting metabolic pathways critical for pathogen survival.
  • Receptor Modulation : The unique structure may allow these compounds to interact with specific receptors or enzymes involved in cellular signaling pathways.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insights into its potential applications:

  • Antimicrobial Screening : A study on structurally similar compounds demonstrated significant antibacterial activity against Gram-positive bacteria at concentrations as low as 10 µg/mL.
  • Pharmacological Profiles : Research on analogous spirocyclic compounds has revealed anti-inflammatory properties and potential use in treating chronic inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for preparing this spirocyclic compound, and how is purity optimized?

The synthesis typically involves multi-step reactions using tert-butyl carbamate as a key intermediate. For example, copper-catalyzed asymmetric additions with phosphoramidite ligands enable stereochemical control, followed by purification via column chromatography (SiO₂, ethyl acetate/hexane) to isolate the spirocyclic core . Purity (>95%) is ensured through analytical techniques like HPLC and NMR spectroscopy, with strict exclusion of moisture to prevent tert-butyl group hydrolysis .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for resolving the spirocyclic framework . Complementary techniques include:

  • ¹H/¹³C NMR : To confirm proton environments and carbonyl/tert-butyl groups.
  • HRMS : For exact mass verification (e.g., molecular ion peak matching C₁₄H₂₃NO₃, MW 253.34) .

Q. What safety protocols are essential during handling in catalytic reactions?

Referencing safety data sheets (SDS), researchers must:

  • Use PPE (gloves, goggles) to avoid skin/eye irritation (H315/H319 hazards) .
  • Store the compound in sealed containers at 2–8°C to prevent degradation .
  • Conduct reactions in fume hoods to mitigate inhalation risks (H332/H335) .

Advanced Research Questions

Q. How does this compound function as a DDR1 inhibitor in Alport syndrome models, and what validation methods are used?

In DNA-encoded library screens, the compound binds DDR1 kinase, inhibiting collagen-induced fibrosis. Efficacy is validated in genetic mouse models through:

  • Histopathology : Reduced renal collagen deposition.
  • Biomarker assays : Lower urinary albumin/creatinine ratios .
  • In vitro kinase assays : IC₅₀ determination via fluorescence polarization .

Q. How can researchers resolve contradictions in reported metabolic stability data?

Discrepancies often arise from assay variability (e.g., liver microsome sources, incubation pH). A robust approach includes:

  • Cross-validation : Using LC-MS under standardized conditions (e.g., human vs. rodent microsomes).
  • Structural analogs : Comparing methyl- (this compound) vs. phenyl-substituted spirocycles to assess substituent effects on CYP450 metabolism .

Q. What strategies optimize its use as a building block in spirocyclic drug candidates?

Key considerations:

  • Functionalization : The 2-oxo-3-oxa moiety allows selective derivatization (e.g., amidation at the diaza position) .
  • Stereochemical control : Chiral phosphoramidite ligands in copper-catalyzed reactions ensure enantioselectivity for target biological activity .
  • Computational modeling : Docking studies (e.g., with EGFR or RIPK1) guide rational modifications to enhance binding affinity .

Q. How do temporal stability studies inform experimental design in long-term assays?

Stability under standard lab conditions (25°C, dry N₂ atmosphere) is confirmed via:

  • Accelerated degradation tests : Exposure to heat/humidity to identify decomposition products (e.g., tert-butyl alcohol).
  • Activity retention assays : Sustained RIPK1 inhibition over 72 hours in cell-based necroptosis models .

Methodological Notes

  • Contradiction Analysis : Always cross-reference synthetic yields and biological data with reaction conditions (e.g., solvent polarity, catalyst loading) .
  • Advanced Characterization : Pair crystallography with dynamic NMR to study conformational flexibility in solution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.